An In-depth Technical Guide to 4-(4-Nitrophenyl)morpholine (CAS: 10389-51-2)
An In-depth Technical Guide to 4-(4-Nitrophenyl)morpholine (CAS: 10389-51-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Nitrophenyl)morpholine is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a morpholine (B109124) ring attached to a nitrophenyl group, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to research and development. While this compound is primarily utilized as a chemical intermediate, derivatives of 4-(4-nitrophenyl)morpholine have been noted for their potential anticancer activities.[1]
Physicochemical Properties
4-(4-Nitrophenyl)morpholine is a light yellow to orange crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 10389-51-2 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [2][3][4] |
| Molecular Weight | 208.22 g/mol | [1][4] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 151-155 °C | [4] |
| Boiling Point (Predicted) | 386.2 ± 37.0 °C | [5] |
| Density (Predicted) | 1.265 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in Dimethylformamide (DMF) | [5] |
| Maximum Absorption Wavelength (λmax) | 375 nm (in Dioxane) | [2] |
Spectroscopic Data
The structural identity of 4-(4-Nitrophenyl)morpholine can be confirmed through various spectroscopic techniques.
| Spectrum Type | Key Features and Data Source |
| ¹H NMR | Data available on PubChem and SpectraBase. |
| ¹³C NMR | Data available on PubChem and SpectraBase. |
| Infrared (IR) | Data available on PubChem and SpectraBase. |
| Mass Spectrometry (MS) | Data available on PubChem and SpectraBase. |
Synthesis Protocols
The synthesis of 4-(4-Nitrophenyl)morpholine can be achieved through several methods. Two common approaches are nucleophilic aromatic substitution and palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
This method typically involves the reaction of a halo-substituted nitrobenzene (B124822) with morpholine. A detailed protocol for a similar compound, 4-(4-nitrophenyl)thiomorpholine, suggests a general approach.[3]
Experimental Protocol:
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To a solution of 4-fluoronitrobenzene (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF), add morpholine (1.0-1.2 equivalents).
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Add a base, such as triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃), to the mixture to act as a proton scavenger.
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Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Caption: Nucleophilic Aromatic Substitution Synthesis Workflow.
Palladium-Catalyzed Buchwald-Hartwig Amination
This cross-coupling reaction provides an alternative route using an aryl halide.[2]
Experimental Protocol:
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To a reaction vessel, add the aryl halide (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) (1.0 equivalent), morpholine (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add an anhydrous solvent, such as toluene (B28343) or dioxane.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over a drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.[2]
Caption: Buchwald-Hartwig Amination Synthesis Workflow.
Biological and Pharmacological Relevance
While 4-(4-Nitrophenyl)morpholine is primarily a synthetic intermediate, the morpholine and nitrophenyl moieties are present in numerous biologically active compounds. Derivatives of 4-(4-nitrophenyl)morpholine are of significant interest due to their potential anticancer activity.[1] The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.
The nitroaromatic group can be a precursor to an amino group, which is a key functional handle for further chemical modifications in drug discovery programs. This transformation allows for the generation of diverse libraries of compounds for biological screening.
Although specific signaling pathways for 4-(4-Nitrophenyl)morpholine are not well-documented, its derivatives have been explored for various therapeutic applications, suggesting potential interactions with biological targets.
